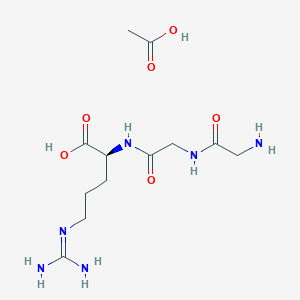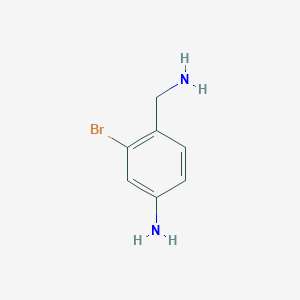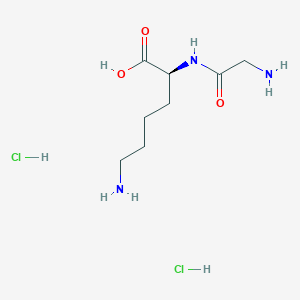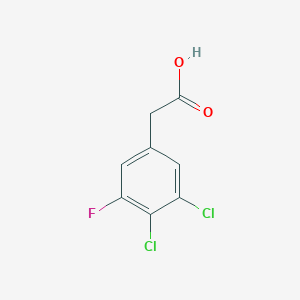
3,4-Dichloro-5-fluorophenylacetic acid
Vue d'ensemble
Description
3,4-Dichloro-5-fluorophenylacetic acid (DCFPA) is an organic compound with a wide range of applications in the field of scientific research. It is a fluorinated derivative of phenylacetic acid, and is used in the synthesis of various compounds and has been studied for its potential therapeutic applications. DCFPA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activities
3,4-Dichloro-5-fluorophenylacetic acid and its derivatives have been extensively studied for their synthesis and potential biological activities. Karthikeyan et al. (2008) synthesized a series of arylidenetriazolothiazolidinones using 3,4-dichloro-5-fluorophenylacetic acid as a precursor. These compounds exhibited significant anti-inflammatory and antimicrobial activities, particularly those bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety, demonstrating excellent activity against all tested microbial strains at low concentrations (Karthikeyan & Holla, 2008).
Chromatographic Selectivity and Analysis
Chasse et al. (2007) focused on the chromatographic analysis of positional isomers of fluorophenylacetic acid, including 4-fluorophenylacetic acid, which is structurally related to 3,4-dichloro-5-fluorophenylacetic acid. Their research aimed to control and analyze the purity of these compounds in pharmaceutical applications, highlighting the importance of understanding the chromatographic behavior and selectivity for ensuring the quality of synthetic products (Chasse, Wenslow, & Bereznitski, 2007).
Antimicrobial Studies
Another study by Karthikeyan et al. (2008) synthesized 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities. Specific compounds demonstrated very good antimicrobial activity, indicating the potential of 3,4-dichloro-5-fluorophenylacetic acid derivatives as effective antimicrobial agents (Karthikeyan et al., 2008).
Comparative Studies on Reactivity and Acidity
A detailed comparative study by Srivastava et al. (2015) on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives related to 3,4-dichloro-5-fluorophenylacetic acid, revealed insights into their structural properties and potential applications in various fields such as pharmaceuticals and agrochemistry. This research emphasizes the importance of understanding the fundamental chemical properties of such compounds for their application in drug design and other areas (Srivastava et al., 2015).
Electrocatalytic Oxidation and Analytical Applications
Wang et al. (2001) explored the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a glassy carbon electrode modified with single-wall carbon nanotubes, showcasing the potential of advanced materials in enhancing the analytical applications of phenylacetic acid derivatives. This study points to the broader utility of 3,4-dichloro-5-fluorophenylacetic acid and its derivatives in electrochemical sensing and analysis, further expanding its application scope in scientific research (Wang et al., 2001).
Propriétés
IUPAC Name |
2-(3,4-dichloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAONLLUHYBJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



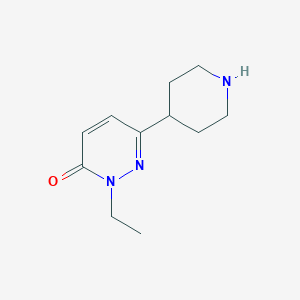
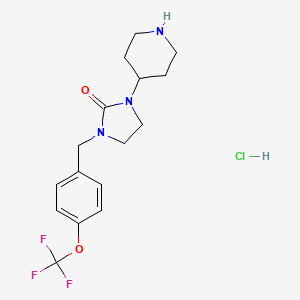
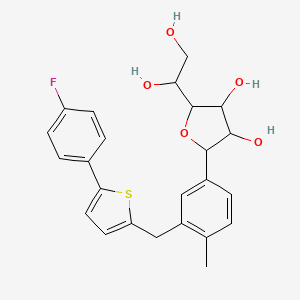

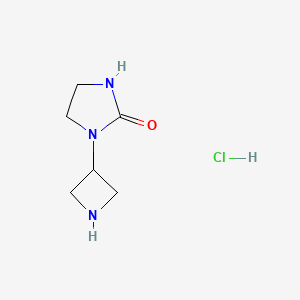
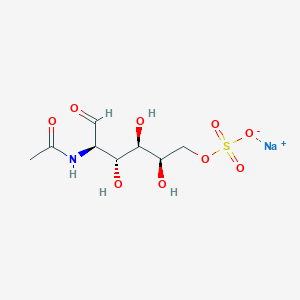
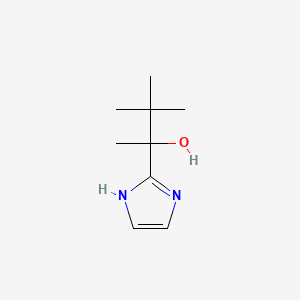

![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)
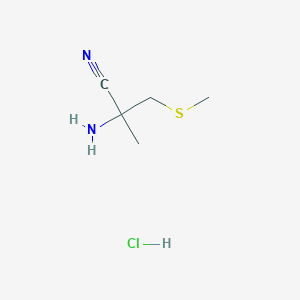
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)
